An In-Depth Technical Guide to the Physicochemical Properties of Cyclamate Calcium Dihydrate for Research Applications
An In-Depth Technical Guide to the Physicochemical Properties of Cyclamate Calcium Dihydrate for Research Applications
This guide provides a comprehensive overview of the essential physicochemical properties of Cyclamate Calcium Dihydrate (C₁₂H₂₄CaN₂O₆S₂·2H₂O). For researchers, drug development professionals, and formulation scientists, a thorough understanding of these characteristics is paramount for ensuring the quality, stability, and efficacy of developmental formulations. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and to provide actionable, self-validating protocols for characterization.
Core Identity and Structural Characteristics
Cyclamate Calcium Dihydrate is the calcium salt of cyclohexylsulfamic acid, crystallized with two molecules of water. Its fundamental identity is the starting point for all subsequent analysis.
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Chemical Name: Calcium N-cyclohexylsulfamate dihydrate[1]
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CAS Number: 139-06-0 (anhydrous), 5897-16-5 (dihydrate)[2][3]
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Molecular Formula: C₁₂H₂₄CaN₂O₆S₂·2H₂O[4]
It presents as a white, odorless, crystalline powder with a pleasant, intensely sweet taste.[1][6] In dilute solutions, it is approximately 30 to 50 times sweeter than sucrose.[6][7] This high sweetening power, combined with its stability, makes it a subject of interest in palatable oral formulations.
Solubility Profile: The Foundation of Formulation
The solubility of an active pharmaceutical ingredient (API) or excipient is a critical determinant of its bioavailability and formulation feasibility. Cyclamate Calcium Dihydrate exhibits distinct solubility characteristics that guide its application.
The molecule's polarity, dominated by the sulfamate group and the calcium salt form, dictates its high affinity for polar solvents, particularly water. Conversely, the non-polar cyclohexyl ring contributes to its limited solubility in non-polar organic solvents.
Table 1: Solubility of Cyclamate Calcium Dihydrate in Various Solvents
| Solvent | Solubility Data | Reference |
| Water | 1 g in 4 mL; Freely soluble | [6][8] |
| Ethanol (90%) | 2.4 g in 100 mL | [6] |
| Ethanol (Absolute) | Practically insoluble | [1] |
| Propylene Glycol | 1 g in 1.5 mL | [6] |
| Benzene | Practically insoluble | [1] |
| Chloroform | Practically insoluble | [1] |
| Ether | Practically insoluble | [1] |
This profile indicates its suitability for aqueous-based formulations such as oral solutions, syrups, and reconstitutable powders. Its significant solubility in propylene glycol also suggests potential use in non-aqueous oral liquids or as a plasticizer in certain solid dosage forms.
Experimental Protocol: Equilibrium Solubility Determination
This protocol establishes a self-validating system for determining solubility, ensuring that equilibrium has been reached.
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Preparation: Add an excess amount of Cyclamate Calcium Dihydrate to a series of sealed vials, each containing a known volume of the desired solvent (e.g., water, buffered solutions at various pH levels, ethanol-water co-solvents).
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Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures) for a predetermined period (e.g., 48-72 hours). The extended time is crucial to ensure true equilibrium is achieved, not just a supersaturated state.
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Sampling & Analysis:
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After equilibration, allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.
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Carefully withdraw a sample from the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to prevent aspiration of undissolved particles. This filtration step is critical for accuracy.
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Quantify the concentration of the dissolved cyclamate in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
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Validation of Equilibrium: To validate that equilibrium was reached, take an additional sample at a later time point (e.g., 24 hours later) and analyze it. If the concentration is unchanged from the previous measurement, equilibrium can be confirmed.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile: Ensuring Integrity
The chemical stability of a compound under various environmental conditions is a cornerstone of drug development, directly impacting shelf-life and safety.
pH and Thermal Stability
Cyclamate Calcium Dihydrate is noted for its stability under heating, making it more resistant to typical cooking temperatures than saccharin.[6] A 10% aqueous solution exhibits a pH range of 5.5 to 7.5, indicating near-neutrality.[1][6] This inherent stability in a physiologically relevant pH range is advantageous for oral liquid formulations, which may experience pH variations.
While generally stable, a comprehensive stability-indicating assay is required to identify and quantify any potential degradants under stressed conditions (e.g., high temperature, extreme pH, oxidative stress).
Hygroscopicity
The compound is described as non-hygroscopic and free-flowing.[6] This property is highly beneficial for manufacturing processes, as it minimizes issues related to powder clumping, flowability, and weight variations during tableting or capsule filling. However, for rigorous characterization, a Dynamic Vapor Sorption (DVS) analysis is recommended to quantify moisture uptake at varying relative humidity (RH).
Solid-State Characterization: The Crystalline Form
The solid-state properties of a material, including its crystal form and thermal behavior, are critical for consistent processing and performance.
Crystallinity and Purity
Cyclamate Calcium Dihydrate exists as a white crystalline powder.[5] Techniques such as Powder X-ray Diffraction (PXRD) are essential to confirm the crystalline nature, identify the specific polymorphic form, and ensure batch-to-batch consistency.
The purity of the substance is critical, with official monographs specifying an assay content between 98.0% and 101.0% on an anhydrous basis.[4] Key impurities that must be controlled include cyclohexylamine (NMT 10 mg/kg) and dicyclohexylamine (NMT 1 mg/kg).[4]
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for characterizing the thermal properties.
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TGA: This technique measures weight loss as a function of temperature. For the dihydrate form, TGA is used to confirm the water content. The specified loss on drying for the dihydrate is between 6.0% and 9.0% when heated at 140°C for 2 hours, which corresponds to the loss of the two water molecules of hydration.[4][6]
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DSC: This analysis reveals thermal events such as melting, decomposition, and phase transitions. For the dihydrate, the DSC thermogram would show an endotherm corresponding to the dehydration process, followed by decomposition at higher temperatures. It is noted that when heated to decomposition, it emits toxic fumes of sulfur and nitrogen oxides.[6]
Caption: Relationship between thermal analysis techniques and properties.
Analytical Methodologies for Quality Control
Robust analytical methods are required to ensure the identity, purity, and strength of Cyclamate Calcium Dihydrate.
Identification
A combination of tests confirms the identity of the material:
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FT-IR Spectroscopy: The infrared spectrum, compared against a reference standard (e.g., USP), provides a molecular fingerprint of the compound.[3]
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Precipitation Test: As per the JECFA monograph, adding sodium nitrite to an acidified solution of the sample results in the formation of a white precipitate, confirming the presence of the cyclamate moiety.[4]
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Test for Calcium: Standard qualitative tests for calcium ions will yield a positive result.[4]
Assay (Purity Determination)
The official method for determining the assay of Cyclamate Calcium Dihydrate is a titrimetric procedure.[4]
This method is based on the reaction of the cyclamate with sodium nitrite in an acidic medium.
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Sample Preparation: Accurately weigh approximately 0.4 g of the sample and dissolve it in a mixture of 50 mL of water and 5 mL of dilute hydrochloric acid TS.
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Titration: Titrate the solution with 0.1 M sodium nitrite.
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Endpoint Detection: The endpoint can be determined using one of two methods:
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Electrometrically: Using a suitable electrode system to detect the potential change at the equivalence point.
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Starch-Iodide Paper: Near the endpoint, add the titrant dropwise. After each addition, dip a glass rod into the solution and streak it across a piece of starch-iodide paper. The endpoint is reached when a blue color is produced immediately.
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Calculation: The titration must be allowed to stand for one minute to ensure the endpoint is stable and reproducible. Each mL of 0.1 M sodium nitrite is equivalent to 19.83 mg of anhydrous calcium cyclamate.[4]
Trace-Level Analysis
For detecting cyclamate in complex matrices, such as finished drug products or for impurity profiling, more sensitive methods are required. Modern laboratories employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity, allowing for detection and quantification at very low levels (ng/mL).[9][10]
References
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PubChem. (n.d.). Calcium Cyclamate | C12H24CaN2O6S2. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2022). Which organic solvent would be suitable for dissolving calcium nitrate salt? Acetonitrile?. Retrieved from [Link]
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Calorie Control Council. (2018). Sodium Cyclamate, Calcium Cyclamate, product formulation and industry information. Retrieved from [Link]
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INCHEM. (n.d.). Calcium cyclamate (FAO Nutrition Meetings Report Series 44a). Retrieved from [Link]
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Wikipedia. (n.d.). Cyclamate. Retrieved from [Link]
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MDPI. (2009). Physical Carboxymethylscleroglucan/Calcium Ion Hydrogels as Modified Drug Delivery Systems in Topical Formulations. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). CALCIUM CYCLAMATE. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). CALCIUM CYCLAMATE ANHYDROUS. Retrieved from [Link]
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PubChem. (n.d.). Cyclamate calcium dihydrate | C12H28CaN2O8S2. National Center for Biotechnology Information. Retrieved from [Link]
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International Agency for Research on Cancer. (1999). Cyclamates. In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73. Lyon, France. Retrieved from [Link]
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FAO. (2004). CALCIUM CYCLAMATE. JECFA - Monographs. Retrieved from [Link]
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Shah, R., De Jager, L. S., & Begley, T. H. (2014). Development and single-laboratory validation of an improved method for the determination of cyclamate in foods using liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 97(6), 1651–1655. Retrieved from [Link]
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SpringerLink. (2018). Determination of cyclamate by a cheap and simple spectrophotometric method. Retrieved from [Link]
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ResearchGate. (2014). (PDF) Development and Single-Laboratory Validation of an Improved Method for the Determination of Cyclamate in Foods Using Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]
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